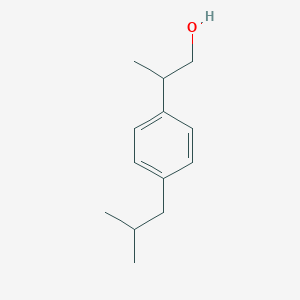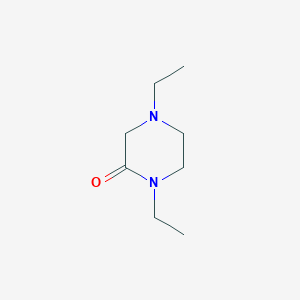
1,4-Diethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diethylpiperazin-2-one, also known as DEP, is a chemical compound that has been widely used in scientific research applications. DEP is a heterocyclic organic compound that contains a piperazine ring and two ethyl groups. It is a colorless, odorless, and crystalline substance that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 1,4-Diethylpiperazin-2-one is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the piperazine ring. 1,4-Diethylpiperazin-2-one has also been shown to act as a chelating agent, which can bind to metal ions and form stable complexes.
Efectos Bioquímicos Y Fisiológicos
1,4-Diethylpiperazin-2-one has been shown to have low toxicity and is not considered to be harmful to human health. However, it can cause irritation to the eyes and skin upon contact. 1,4-Diethylpiperazin-2-one has also been shown to have some pharmacological effects, such as antihistamine and anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Diethylpiperazin-2-one has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized and purified. 1,4-Diethylpiperazin-2-one is also a versatile building block that can be used for the synthesis of various compounds. However, 1,4-Diethylpiperazin-2-one has some limitations, such as its low solubility in some solvents and its relatively high cost compared to other building blocks.
Direcciones Futuras
1,4-Diethylpiperazin-2-one has the potential for further research and development in various fields. Some possible future directions include:
1. Development of new pharmaceuticals and agrochemicals based on 1,4-Diethylpiperazin-2-one as a building block.
2. Investigation of the mechanism of action of 1,4-Diethylpiperazin-2-one and its potential applications in organic reactions.
3. Synthesis of new piperazine-based compounds using 1,4-Diethylpiperazin-2-one as a starting material.
4. Exploration of the pharmacological effects of 1,4-Diethylpiperazin-2-one and its potential use as a therapeutic agent.
Conclusion:
In conclusion, 1,4-Diethylpiperazin-2-one is a versatile building block that has been extensively used in scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 1,4-Diethylpiperazin-2-one could lead to the discovery of new compounds with potential applications in various fields.
Aplicaciones Científicas De Investigación
1,4-Diethylpiperazin-2-one has been extensively used in scientific research as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. 1,4-Diethylpiperazin-2-one has also been used as a starting material for the synthesis of piperazine-based drugs such as antihistamines, antipsychotics, and antimalarials.
Propiedades
Número CAS |
155595-63-4 |
|---|---|
Nombre del producto |
1,4-Diethylpiperazin-2-one |
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
1,4-diethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-3-9-5-6-10(4-2)8(11)7-9/h3-7H2,1-2H3 |
Clave InChI |
XZOJPXWWMZWPSJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(C(=O)C1)CC |
SMILES canónico |
CCN1CCN(C(=O)C1)CC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

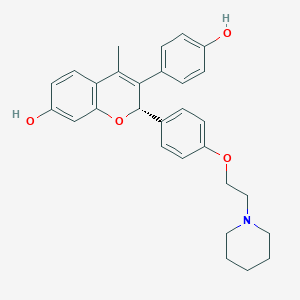
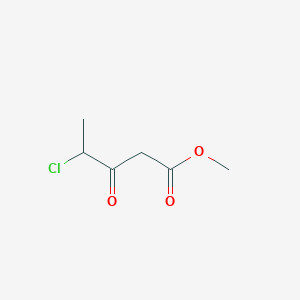
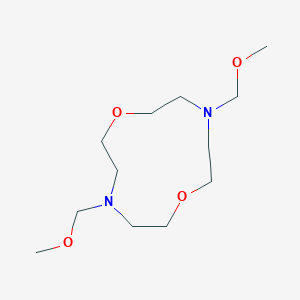
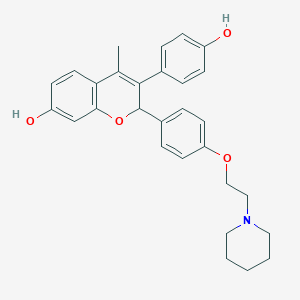
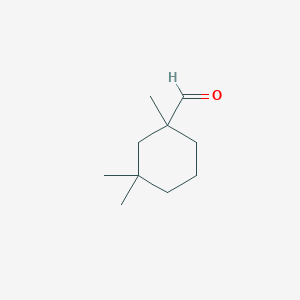
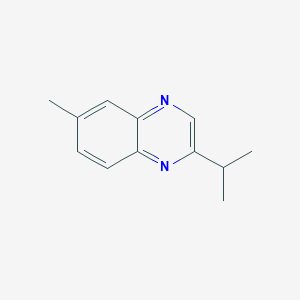
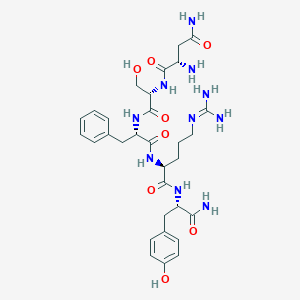
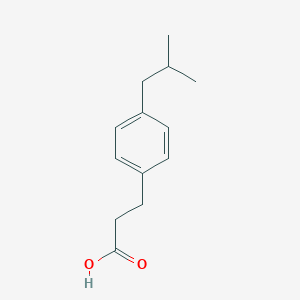
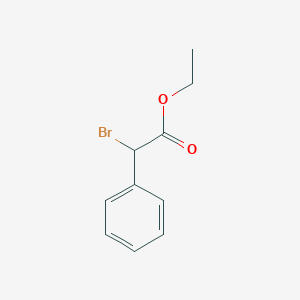
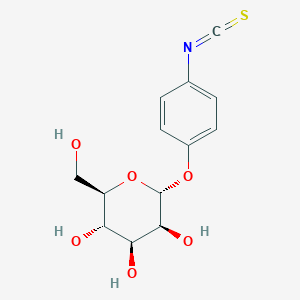
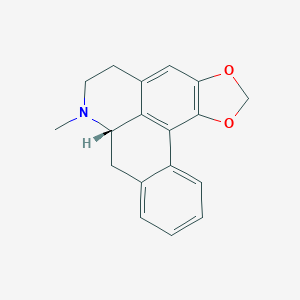
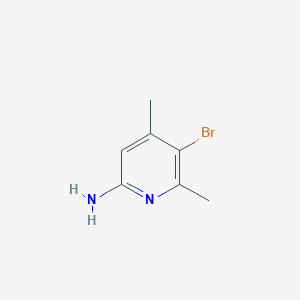
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
